

Application Note: HPLC Analysis of 4-(2-acetoxy-ethyl)phenol

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Compound of Interest

Compound Name: 4-(2-ACETOXY-ETHYL)PHENOL

CAS No.: 58556-55-1

Cat. No.: B019512

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Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and identification of **4-(2-acetoxy-ethyl)phenol** (CAS: 58556-55-1), also widely known as Tyrosol Acetate.[1]

This molecule is a lipophilic derivative of Tyrosol, a potent antioxidant found in olive oil and wine. In drug development, it serves as a critical intermediate and a potential prodrug, enhancing the bioavailability of the parent phenolic alcohol. The primary analytical challenge lies in balancing the resolution of the lipophilic ester from its hydrolysis product (Tyrosol) while preventing on-column degradation.[1]

Key Analytical Challenges

- **Structural Duality:** The molecule contains a labile aliphatic ester (susceptible to hydrolysis) and a free phenolic hydroxyl (susceptible to ionization and oxidation).
- **Matrix Interference:** In biological fluids or fermentation broths, it co-elutes with similar phenolic alcohols.
- **Peak Tailing:** The free phenolic group can interact with residual silanols on silica-based columns, requiring specific mobile phase modifiers.[1]

Physicochemical Profile

Understanding the molecule's properties is the foundation of this method.

Property	Value	Chromatographic Implication
Molecular Formula	C ₁₀ H ₁₂ O ₃	MW = 180.20 g/mol
LogP (Octanol/Water)	~1.8 - 2.1	More retained on C18 than Tyrosol (LogP ~0.7).[1]
pKa (Phenolic OH)	~9.8 - 10.0	Mobile phase pH must be < 7.8 to keep the phenol protonated and ensure sharp peaks.[1]
UV Maxima	276 - 280 nm	Primary detection wavelength (aromatic ring).[1]
Solubility	Soluble in MeOH, ACN, EtOAc	Samples should be prepared in MeOH/Water mixtures to match initial mobile phase strength.

Method Development Strategy

Column Selection: The C18 Standard

A C18 (Octadecylsilane) stationary phase is recommended. The acetoxy-ethyl tail provides sufficient hydrophobicity for strong retention on C18, allowing baseline separation from the more polar Tyrosol.[1]

- Recommended: End-capped C18 (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus) to minimize silanol interactions with the phenol group.[1]
- Alternative: Phenyl-Hexyl columns can be used if orthogonal selectivity is needed to separate aromatic impurities.[1]

Mobile Phase Engineering

- Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).
 - Why? Acidification suppresses the ionization of the phenolic hydroxyl (keeping it neutral, R-OH), preventing peak broadening and tailing.
- Solvent B (Organic): Acetonitrile (ACN).
 - Why? ACN provides sharper peaks and lower backpressure than Methanol for this ester.

Detailed Experimental Protocol

Reagents & Standards

- Reference Standard: **4-(2-acetoxy-ethyl)phenol** (>98% purity).[1]
- Solvents: HPLC-grade Acetonitrile and Water.[1]
- Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions

Parameter	Setting
Column	C18, 4.6 x 150 mm, 5 μ m (or 3.5 μ m)
Flow Rate	1.0 mL/min
Temperature	30°C (Controlled to prevent RT shifts)
Injection Volume	10 μ L
Detection	UV-Vis / DAD at 280 nm (Reference: 360 nm)
Run Time	20 minutes

Gradient Program

This gradient is designed to elute the polar parent (Tyrosol) early (~4-5 min) and the target ester later (~10-12 min), followed by a wash.[1]

Time (min)	% Solvent A (0.1% FA in Water)	% Solvent B (ACN)	Phase
0.00	95	5	Equilibration
2.00	95	5	Isocratic Hold
12.00	40	60	Linear Gradient
14.00	5	95	Wash
16.00	5	95	Wash Hold
16.10	95	5	Re-equilibration
20.00	95	5	End

Standard Preparation Workflow

- Stock Solution (1 mg/mL): Dissolve 10 mg of **4-(2-acetoxy-ethyl)phenol** in 10 mL of Acetonitrile. Note: Store at -20°C. Stable for 1 month.
- Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Water/ACN (90:10 v/v).
 - Critical: Do not use pure aqueous diluent; the ester may precipitate or adsorb to the vial. Use at least 10% organic.

Method Validation (Self-Validating System)[1]

To ensure scientific integrity, perform the following System Suitability Tests (SST) before every batch analysis.

System Suitability Parameters

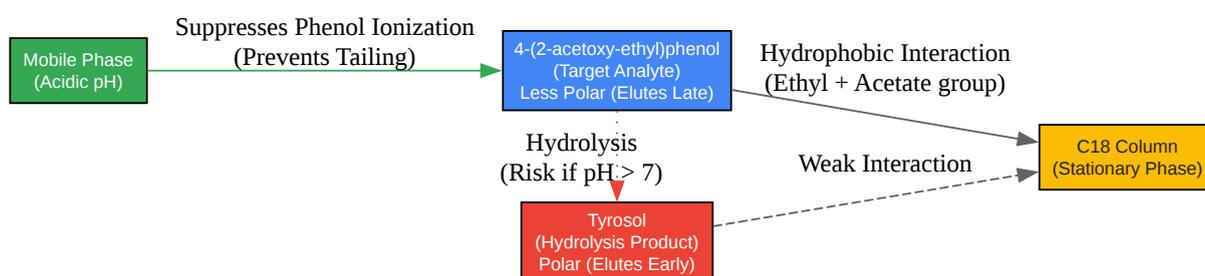
- Resolution (Rs): > 2.0 between Tyrosol (impurity) and **4-(2-acetoxy-ethyl)phenol**.^[1]
- Tailing Factor (T): $0.9 < T < 1.2$ (Ensures no secondary interactions).
- Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

Linearity & Range

- Range: 1 µg/mL to 100 µg/mL.
- Acceptance: $R^2 > 0.999$.

Visualization of Chemical Logic

The following diagram illustrates the structural logic dictating the separation and the potential degradation pathway that must be monitored.



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Caption: Separation logic and degradation risk. The acetoxy tail increases retention on C18, separating the target from its parent alcohol.

Troubleshooting & Stability Guide

Issue	Probable Cause	Corrective Action
Peak Splitting	Sample solvent too strong (e.g., 100% ACN injection).[1]	Dilute sample in initial mobile phase (95:5 Water/ACN).
Retention Time Drift	Column temperature fluctuation or incomplete equilibration.	Use a column oven at 30°C. Ensure 5-10 column volumes of re-equilibration.
New Early Peak	Hydrolysis of the ester bond.	Check sample pH (must be neutral/acidic). Freshly prepare samples.
High Backpressure	Precipitation of buffer or sample matrix.	Filter samples through 0.22 µm PTFE filters.

References

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